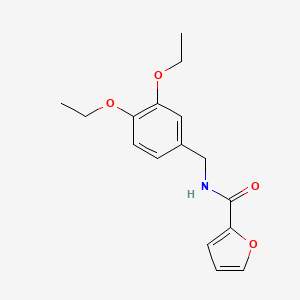

![molecular formula C18H17N3O5 B5575780 4-(2-{[(2-methoxybenzoyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5575780.png)

4-(2-{[(2-methoxybenzoyl)amino]acetyl}carbonohydrazonoyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-{[(2-methoxybenzoyl)amino]acetyl}carbonohydrazonoyl)benzoic acid, also known as MHY498, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Aplicaciones Científicas De Investigación

Solubility and Solute Transfer Applications

Experimental solubilities and the study of solute transfer into 2-methoxyethanol have been determined for a range of compounds including 2-methoxybenzoic acid and its derivatives. This research aims at understanding the solubility behavior and deriving Abraham model correlations for describing solute transfer into 2-methoxyethanol, which can be crucial for pharmaceutical formulation and chemical processing applications (Hart et al., 2015).

Doping Applications in Polyaniline Synthesis

Benzoic acid and its derivatives, such as 2-methoxybenzoic acid, have been used as dopants for polyaniline, significantly influencing its electrical conductivity. This has implications for the development of conductive polymers, which are essential for electronic and optoelectronic devices. The study explores the synthesis and characterization of these doped polymers, showcasing their potential in advanced technologies (Amarnath & Palaniappan, 2005).

Plant Metabolism and Biochemical Transformations

Investigations into the O-demethylation of benzoic acids in wheat seedlings have revealed specific biochemical pathways for para methoxy groups, highlighting the metabolic transformations within plant systems. This research provides insights into plant biochemistry and the potential for engineering plant metabolism for agricultural and pharmaceutical purposes (Harms & Prieß, 1973).

Waste-free Synthesis of Condensed Heterocyclic Compounds

A study on the waste-free synthesis of condensed heterocyclic compounds via rhodium-catalyzed oxidative coupling presents a green chemistry approach to creating complex organic molecules. This method, applied to 2-amino- and 2-hydroxybenzoic acids among others, emphasizes sustainable chemical synthesis with potential applications in drug development and material science (Shimizu et al., 2009).

Antimicrobial Activity of Novel Pyridine Derivatives

Research into the synthesis and antimicrobial activity of novel pyridine derivatives based on benzoic acid and its substitutes has led to the identification of compounds with significant antibacterial and antifungal properties. This work contributes to the ongoing search for new antimicrobial agents to combat resistant pathogens, highlighting the therapeutic potential of benzoic acid derivatives (Patel et al., 2011).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-[(E)-[[2-[(2-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5/c1-26-15-5-3-2-4-14(15)17(23)19-11-16(22)21-20-10-12-6-8-13(9-7-12)18(24)25/h2-10H,11H2,1H3,(H,19,23)(H,21,22)(H,24,25)/b20-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIOBTZAIFSLGF-KEBDBYFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2,4-dichloro-6-methylbenzyl)amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5575722.png)

![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5575729.png)

![3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-indole](/img/structure/B5575739.png)

![1-(4-fluorophenyl)-4-[(morpholin-4-ylamino)methyl]-3-propyl-1H-pyrazol-5-ol](/img/structure/B5575748.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5575753.png)

![O-ethyl S-methyl [{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]imidothiocarbonate](/img/structure/B5575760.png)

![3-[3-(4-fluorophenoxy)propyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5575772.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5575781.png)

![3-[(dimethylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B5575788.png)

![ethyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5575791.png)

![2-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5575802.png)

![N'-cyano-N-(4-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]imidoformamide](/img/structure/B5575808.png)